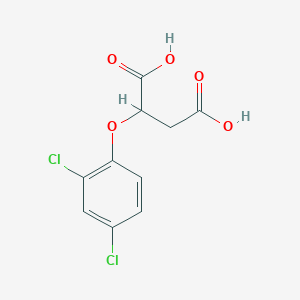

2-(2,4-dichlorophenoxy)butanedioic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,4-DB or 4-(2,4-dichlorophenoxy)butyric acid is a selective systemic phenoxy herbicide used to control many annual and perennial broad-leaf weeds in alfalfa, peanuts, soybeans, and other crops .

Molecular Structure Analysis

The molecular formula of 2,4-DB is C10H10Cl2O3. It has a molecular weight of 249.091 . The structure of this compound is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis

While specific chemical reactions involving “2-(2,4-dichlorophenoxy)butanedioic Acid” are not available, there are studies on the reactions of similar compounds .Aplicaciones Científicas De Investigación

Advanced Oxidation Processes (AOPs) for Environmental Remediation

2-(2,4-dichlorophenoxy)butanedioic Acid: , commonly associated with its relative 2,4-D, has been studied for its degradation using various AOPs . These processes are crucial for removing persistent organic pollutants from water sources. Techniques like ozonation, photocatalysis, and Fenton reactions have shown high efficiencies in degrading compounds like 2,4-D, suggesting potential for similar compounds.

Controlled Release in Agriculture

The compound has been used to create controlled-release formulations in agriculture . By intercalating the compound into nanocarriers like hydrotalcite nanosheets, it’s possible to reduce volatilization and leaching, thereby improving the efficiency of herbicides and minimizing environmental impact.

Herbicide Action

As a derivative of 2,4-D, 2-(2,4-dichlorophenoxy)butanedioic Acid acts as a systemic herbicide . It’s absorbed through foliage and translocated to growing points in plants, where it disrupts growth patterns, causing abnormal tissue development and eventually plant death.

Photocatalytic Degradation

Research has explored the use of mixed metal oxide photocatalysts for the degradation of chlorophenoxy acids under visible light . This application is significant for the treatment of wastewater containing endocrine disruptors, where compounds like 2-(2,4-dichlorophenoxy)butanedioic Acid can be effectively broken down.

Biotechnology Applications

In biotechnology, the compound’s controlled release properties can be harnessed for delivering active agents in a targeted manner . This has implications for developing more efficient and environmentally friendly pest control methods.

Material Science

The compound’s physicochemical properties, such as its phase change data and molecular structure, are of interest in material science . Understanding these properties can lead to the development of new materials with specific desired characteristics.

Mecanismo De Acción

Target of Action

The primary target of 2-(2,4-dichlorophenoxy)butanedioic Acid is broad-leaf weeds in various crops . It is used as a selective systemic herbicide, which means it is absorbed by the plant and transported to the site of action .

Mode of Action

The compound’s mode of action involves inhibiting growth at the tips of stems and roots . This is achieved through its active metabolite, 2,4-D, which is a synthetic auxin, a type of plant hormone . Auxins play a crucial role in the coordination of many growth and behavioral processes in the plant’s life cycle.

Biochemical Pathways

The biochemical pathway affected by 2-(2,4-dichlorophenoxy)butanedioic Acid is the auxin signaling pathway. The compound mimics the natural plant hormone auxin, leading to uncontrolled growth and eventually death of the plant . The degradation of this compound is initiated by α-ketoglutarate-dependent dioxygenase, which catalyzes the first step of the degradation pathway .

Pharmacokinetics

It is known that the compound has a water solubility of 829mg/l at 25 ºc , indicating that it can be readily absorbed and transported within the plant. The compound’s bioavailability would be influenced by factors such as its formulation and the environmental conditions at the time of application.

Result of Action

The result of the compound’s action is the death of the targeted weeds. By mimicking the natural auxin hormone, 2-(2,4-dichlorophenoxy)butanedioic Acid causes uncontrolled growth in the plant, leading to its death . This makes the compound an effective herbicide for controlling many annual and perennial broad-leaf weeds.

Action Environment

The action of 2-(2,4-dichlorophenoxy)butanedioic Acid can be influenced by various environmental factors. For instance, the compound’s efficacy can be affected by the timing of application, with best results typically seen when applied to young, actively growing weeds. Additionally, environmental conditions such as temperature, rainfall, and soil type can also impact the compound’s stability and efficacy .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-(2,4-dichlorophenoxy)butanedioic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2O5/c11-5-1-2-7(6(12)3-5)17-8(10(15)16)4-9(13)14/h1-3,8H,4H2,(H,13,14)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBVQNDADUSEQRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)OC(CC(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-dichlorophenoxy)butanedioic Acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2919731.png)

![2-(4-isopropylphenoxy)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2919732.png)

![6-(3-Chloro-4-methylphenyl)-4,7-dimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2919744.png)

![5-((4-Benzylpiperazin-1-yl)(2-chlorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2919752.png)